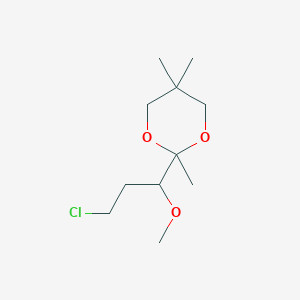
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C10H19ClO3. It is a derivative of dioxane, characterized by the presence of a chloro and methoxy group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 3-chloro-1-methoxypropan-2-ol with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s bioactivity .
類似化合物との比較
Similar Compounds
3-Chloro-1-methoxy-2-propanol: A structurally related compound with similar reactivity.
2,5,5-Trimethyl-1,3-dioxane: The parent compound without the chloro and methoxy substituents.
Uniqueness
2-(3-Chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
特性
CAS番号 |
875429-47-3 |
|---|---|
分子式 |
C11H21ClO3 |
分子量 |
236.73 g/mol |
IUPAC名 |
2-(3-chloro-1-methoxypropyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H21ClO3/c1-10(2)7-14-11(3,15-8-10)9(13-4)5-6-12/h9H,5-8H2,1-4H3 |
InChIキー |
NWJKCRMADSBXTQ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(OC1)(C)C(CCCl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


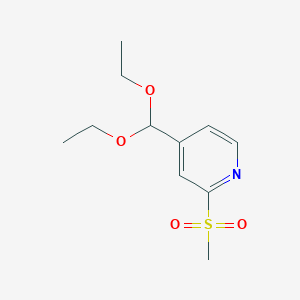
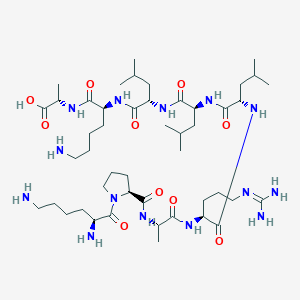
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
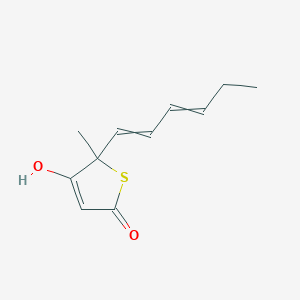
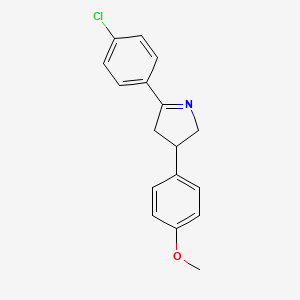
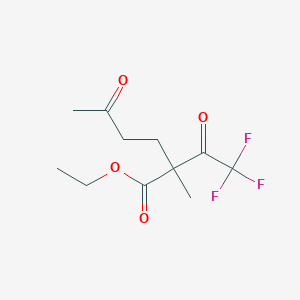
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)

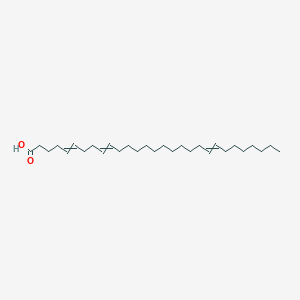
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
